molecular formula C8H8BrNO3 B1444580 Methyl 3-amino-5-bromo-4-hydroxybenzoate CAS No. 260249-10-3

Methyl 3-amino-5-bromo-4-hydroxybenzoate

Cat. No. B1444580
M. Wt: 246.06 g/mol
InChI Key: GNQMYGQWBUNZBZ-UHFFFAOYSA-N
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Patent
US09238647B2

Procedure details

To a solution of methyl 3-bromo-4-hydroxy-5-nitrobenzoate (2.00 g, 7.25 mmol) in N,N-dimethylformamide (36 mL) was slowly added tin(II) chloride dehydrate (5.50 g, 24.4 mmol). The mixture was stirred at ambient temperature. After 10 min, water was added, and organics were extracted using ethyl acetate (5×). Combined organics were dried over magnesium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% dichloromethane→85% dichloromethane/methanol) gave the title compound (3.657 g, 50% purity). LC-MS [M]=246.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36 mL
Type
solvent
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([N+:13]([O-])=O)[C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6].[Sn](Cl)Cl.O>CN(C)C=O>[NH2:13][C:10]1[CH:9]=[C:4]([CH:3]=[C:2]([Br:1])[C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=C(C1O)[N+](=O)[O-]
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
36 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
organics were extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (100% dichloromethane→85% dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=C(C1O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.657 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 205%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.